molecular formula C10H14BrNO2S2 B3151962 5-bromo-N-cyclohexylthiophene-2-sulfonamide CAS No. 725215-55-4

5-bromo-N-cyclohexylthiophene-2-sulfonamide

Cat. No.: B3151962
CAS No.: 725215-55-4
M. Wt: 324.3 g/mol
InChI Key: VSTKBQITYZAPLY-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclohexylthiophene-2-sulfonamide: is an organic compound with the molecular formula C10H14BrNO2S2 and a molecular weight of 324.26 g/mol This compound features a thiophene ring substituted with a bromine atom and a sulfonamide group attached to a cyclohexyl ring

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Biology and Medicine:

Industry:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-cyclohexylthiophene-2-sulfonamide typically involves the bromination of thiophene followed by sulfonamide formation. One common method includes:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted thiophenes.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Reduced thiophene derivatives.

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclohexylthiophene-2-sulfonamide is not extensively documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide group. The bromine and thiophene moieties may also contribute to its binding affinity and specificity .

Properties

IUPAC Name

5-bromo-N-cyclohexylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S2/c11-9-6-7-10(15-9)16(13,14)12-8-4-2-1-3-5-8/h6-8,12H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTKBQITYZAPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-cyclohexylthiophene-2-sulfonamide
Reactant of Route 2
5-bromo-N-cyclohexylthiophene-2-sulfonamide
Reactant of Route 3
5-bromo-N-cyclohexylthiophene-2-sulfonamide

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